molecular formula C14H16Cl2N4O4S2 B2864292 1-((2,6-dichlorophenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine CAS No. 1448064-50-3

1-((2,6-dichlorophenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine

Cat. No.: B2864292
CAS No.: 1448064-50-3
M. Wt: 439.33
InChI Key: KJCZPXWXBSUMNC-UHFFFAOYSA-N
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Description

  • The triazole moiety can be introduced via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC).
  • Final Assembly:

    • The final compound is assembled by coupling the sulfonylated piperidine with the triazole derivative under appropriate conditions, often involving coupling agents like EDCI or DCC.
  • Industrial Production Methods:

    • Industrial synthesis may involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.
    • Purification steps such as recrystallization, chromatography, and distillation are crucial to obtain the final product in high purity.

    Types of Reactions:

    • Oxidation:

      • The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
      • Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
    • Reduction:

      • Reduction reactions can target the sulfonyl groups, potentially converting them to sulfides or thiols.
      • Common reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
    • Substitution:

      • Nucleophilic substitution reactions can occur at the dichlorophenyl ring, allowing for the introduction of various substituents.
      • Common reagents: Nucleophiles such as amines, thiols, and alkoxides.

    Major Products:

    • The major products of these reactions depend on the specific conditions and reagents used, but can include oxidized triazole derivatives, reduced sulfonyl compounds, and substituted phenyl derivatives.

    Chemistry:

    • Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology:

    • Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in disease pathways.

    Medicine:

    • Potential applications in the development of new drugs, particularly those targeting neurological and inflammatory conditions.

    Industry:

    • Utilized in the development of new materials with specific properties, such as polymers and coatings.

    Molecular Targets and Pathways:

    • The compound may exert its effects by binding to specific enzymes or receptors, inhibiting their activity.
    • Pathways involved could include those related to inflammation, cell signaling, and metabolic processes.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,6-dichlorophenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine typically involves multiple steps:

    • Formation of the Piperidine Core:

      • Starting with piperidine, the core structure is often functionalized through sulfonylation reactions.
      • Reagents: Sulfonyl chlorides, such as 2,6-dichlorobenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Comparison with Similar Compounds

    • 1-((2,6-Dichlorophenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine can be compared with other sulfonylated piperidines and triazole derivatives.

    Uniqueness:

    • The presence of both dichlorophenyl and triazole moieties makes this compound unique, offering a combination of properties that may not be present in other similar compounds.
    • Similar compounds include:
      • 1-((2,6-Dichlorophenyl)sulfonyl)piperidine
      • 4-((4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine

    This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

    Properties

    IUPAC Name

    1-(2,6-dichlorophenyl)sulfonyl-4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidine
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H16Cl2N4O4S2/c1-19-9-17-18-14(19)25(21,22)10-5-7-20(8-6-10)26(23,24)13-11(15)3-2-4-12(13)16/h2-4,9-10H,5-8H2,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KJCZPXWXBSUMNC-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1C=NN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=C(C=CC=C3Cl)Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H16Cl2N4O4S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    439.3 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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